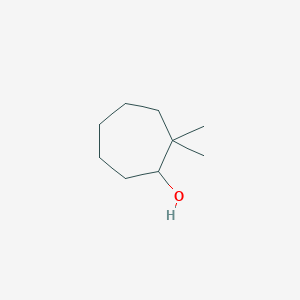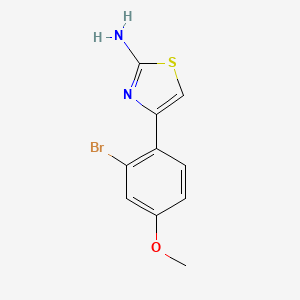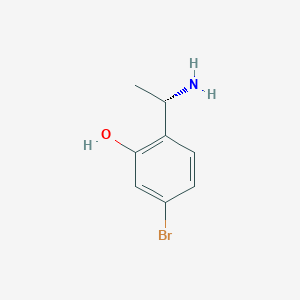![molecular formula C10H13NO3 B13546147 3-[(2-Hydroxyethyl)(methyl)amino]benzoicacid](/img/structure/B13546147.png)
3-[(2-Hydroxyethyl)(methyl)amino]benzoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Hydroxyethyl)(methyl)amino]benzoic acid is an organic compound with a complex structure that includes a benzoic acid core substituted with a hydroxyethyl and methylamino group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Hydroxyethyl)(methyl)amino]benzoic acid typically involves the reaction of 3-aminobenzoic acid with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 3-aminobenzoic acid attacks the electrophilic carbon of 2-chloroethanol, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions: 3-[(2-Hydroxyethyl)(methyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Formation of 3-[(2-carboxyethyl)(methyl)amino]benzoic acid.
Reduction: Formation of 3-[(2-hydroxyethyl)(methyl)amino]benzoic acid with an amino group.
Substitution: Formation of various substituted benzoic acid derivatives.
科学的研究の応用
3-[(2-Hydroxyethyl)(methyl)amino]benzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-[(2-Hydroxyethyl)(methyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and methylamino groups play a crucial role in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating enzymes, leading to various physiological effects.
類似化合物との比較
3-Aminobenzoic acid: Similar structure but lacks the hydroxyethyl and methylamino groups.
4-Aminobenzoic acid: Similar structure with the amino group in the para position.
Anthranilic acid: Contains an amino group ortho to the carboxylic acid.
Uniqueness: 3-[(2-Hydroxyethyl)(methyl)amino]benzoic acid is unique due to the presence of both hydroxyethyl and methylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require specific functional group interactions.
特性
分子式 |
C10H13NO3 |
|---|---|
分子量 |
195.21 g/mol |
IUPAC名 |
3-[2-hydroxyethyl(methyl)amino]benzoic acid |
InChI |
InChI=1S/C10H13NO3/c1-11(5-6-12)9-4-2-3-8(7-9)10(13)14/h2-4,7,12H,5-6H2,1H3,(H,13,14) |
InChIキー |
LXEGPLPDELHMGS-UHFFFAOYSA-N |
正規SMILES |
CN(CCO)C1=CC=CC(=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxy]benzoic acid](/img/structure/B13546082.png)


![4,4,5,5-Tetramethyl-2-[2-(2-methylthiolan-2-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13546106.png)
![3-(Benzo[b]thiophen-3-yl)-2-hydroxypropanoic acid](/img/structure/B13546111.png)
![3-bromo-7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1-carboxylic acid](/img/structure/B13546118.png)


![2-[(3-Cyano-5,6,7,8-tetrahydroquinolin-2-YL)sulfanyl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B13546153.png)
